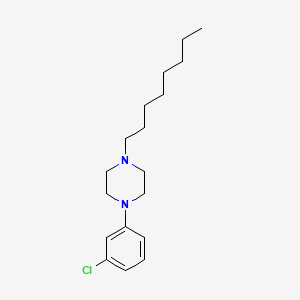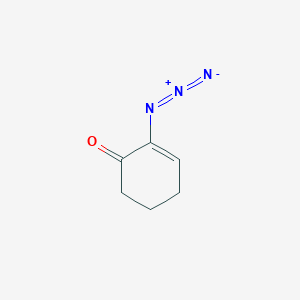![molecular formula C16H28O4 B14270194 8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one CAS No. 131803-23-1](/img/structure/B14270194.png)
8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the epoxidation of an appropriate alkene followed by the introduction of the oxan group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one involves its interaction with various molecular targets. The epoxide group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. The oxan group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one: shares similarities with other epoxide-containing compounds, such as epoxides and oxiranes.
Tetrahydropyran derivatives: Compounds containing the oxan group, such as tetrahydropyran-2-yl derivatives, also exhibit similar reactivity.
Uniqueness
The combination of the epoxide and oxan groups in this compound makes it unique, providing a distinct set of chemical properties and potential applications. This dual functionality allows for versatile reactivity and the ability to participate in a wide range of chemical reactions.
Propriétés
Numéro CAS |
131803-23-1 |
|---|---|
Formule moléculaire |
C16H28O4 |
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
8-(oxan-2-yloxy)-1-(oxiran-2-yl)nonan-4-one |
InChI |
InChI=1S/C16H28O4/c1-13(20-16-10-2-3-11-18-16)6-4-7-14(17)8-5-9-15-12-19-15/h13,15-16H,2-12H2,1H3 |
Clé InChI |
MCSHJDVYMLTJRA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(=O)CCCC1CO1)OC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


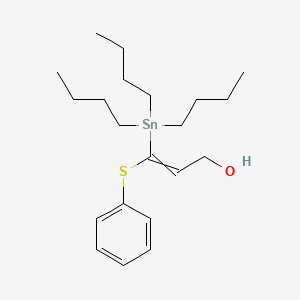
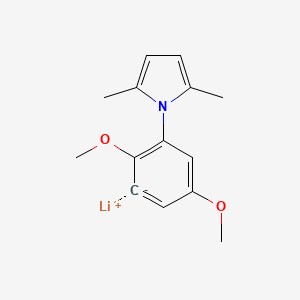

![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)
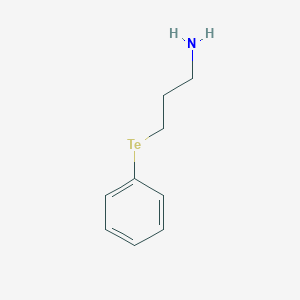





methyl carbonate](/img/structure/B14270203.png)
